molecular formula C11H17NO3 B14863863 (1R,3R)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol

(1R,3R)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol

Cat. No.: B14863863
M. Wt: 211.26 g/mol
InChI Key: VTWYVZSGLAKIGW-MWLCHTKSSA-N
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Description

(1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxybenzaldehyde and amino alcohols. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

(1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
  • (4R)-3-[(2S,3S)-3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Uniqueness

What sets (1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol apart from similar compounds is its specific stereochemistry and the presence of both an amino group and a methoxyphenyl group

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,3R)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol

InChI

InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11-/m1/s1

InChI Key

VTWYVZSGLAKIGW-MWLCHTKSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C[C@H](CO)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

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